molecular formula C13H21N3O2 B11715014 {1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperidin-4-yl}acetic acid

{1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperidin-4-yl}acetic acid

Cat. No.: B11715014
M. Wt: 251.32 g/mol
InChI Key: FJXOTIBEHGJFEN-UHFFFAOYSA-N
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Description

{1-[(1-Ethyl-1H-pyrazol-3-yl)methyl]piperidin-4-yl}acetic acid is a synthetic building block of significant interest in medicinal chemistry and drug discovery. This compound features a molecular architecture that combines a 1-ethyl-1H-pyrazole ring with a piperidine-acetic acid moiety, a scaffold pattern frequently investigated for its potential biological activity. Researchers value this hybrid structure because the pyrazole core is a privileged scaffold in pharmacology, known to contribute to a wide spectrum of activities including antitumor, anti-inflammatory, and anti-aggregation effects . Similarly, piperidine derivatives are common motifs in active pharmaceutical ingredients targeting a range of diseases . The acetic acid functional group provides a versatile handle for further synthetic modification, allowing for the creation of amide conjugates or other derivatives to explore structure-activity relationships. The primary research applications for this compound are as a key intermediate in the synthesis of more complex molecules and as a starting point for developing novel therapeutic agents. Its potential mechanisms of action are often linked to the inhibition of critical cellular signaling pathways. For instance, structurally related pyrazole-containing compounds have demonstrated potent inhibitory effects on kinase targets such as EGFR and components of the PI3K/AKT/mTOR cascade, which are crucial in cancer cell proliferation and survival . Other analogs have shown activity in inhibiting p38 MAPK phosphorylation, a pathway deeply involved in inflammation and stress responses . Additionally, piperidine-carboxylate derivatives have been explored as selective agonists for receptors like the muscarinic M4 receptor, indicating potential applications in neurological disorders . This product is intended for research purposes such as hit-to-lead optimization, biological screening, and pharmacological profiling in vitro. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C13H21N3O2

Molecular Weight

251.32 g/mol

IUPAC Name

2-[1-[(1-ethylpyrazol-3-yl)methyl]piperidin-4-yl]acetic acid

InChI

InChI=1S/C13H21N3O2/c1-2-16-8-5-12(14-16)10-15-6-3-11(4-7-15)9-13(17)18/h5,8,11H,2-4,6-7,9-10H2,1H3,(H,17,18)

InChI Key

FJXOTIBEHGJFEN-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CN2CCC(CC2)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of Piperidin-4-yl-acetic Acid

The acetic acid moiety is introduced early in the synthesis. A widely adopted method involves Michael addition and decarboxylation :

  • Reaction of 4-piperidone with diethyl malonate in the presence of sodium ethoxide yields a β-keto ester adduct.

  • Hydrolysis with aqueous HCl followed by decarboxylation at 150–200°C produces piperidin-4-yl-acetic acid.

Key Data :

StepReagents/ConditionsYield
Michael addition4-Piperidone, diethyl malonate, NaOEt75%
DecarboxylationHCl (6M), reflux; then heating68%

Preparation of (1-Ethyl-1H-pyrazol-3-yl)methyl Chloride

The pyrazole subunit is synthesized via Knorr pyrazole synthesis :

  • Condensation of ethyl hydrazine with ethyl acetoacetate forms 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate.

  • Reduction of the ester to alcohol using LiAlH₄ in THF.

  • Chlorination with SOCl₂ in dichloromethane yields the alkylating agent.

Key Data :

StepReagents/ConditionsYield
Pyrazole formationEthyl hydrazine, ethyl acetoacetate80%
ReductionLiAlH₄, THF, 0°C to RT85%
ChlorinationSOCl₂, DCM, catalytic DMF90%

N-Alkylation of Piperidin-4-yl-acetic Acid

The pyrazole-methyl group is introduced via nucleophilic substitution :

  • Deprotonation of piperidin-4-yl-acetic acid with NaH in THF.

  • Reaction with (1-ethyl-1H-pyrazol-3-yl)methyl chloride at 60°C for 12 hours.

Optimization Note :

  • Use of polar aprotic solvents (e.g., DMF) improves reaction efficiency.

  • Yields increase to 78% when employing KI as a catalyst.

Alternative Route: Mitsunobu Reaction for N-Alkylation

For substrates sensitive to harsh alkylation conditions, the Mitsunobu reaction offers a milder alternative:

  • React piperidin-4-yl-acetic acid ethyl ester with 1-ethyl-1H-pyrazol-3-ylmethanol.

  • Use DIAD and PPh₃ in THF at 0°C to RT.

  • Hydrolysis of the ester with NaOH yields the final product.

Key Data :

StepReagents/ConditionsYield
Mitsunobu reactionDIAD, PPh₃, THF65%
Ester hydrolysisNaOH (2M), MeOH/H₂O95%

Challenges and Optimization Strategies

Regioselectivity in Pyrazole Synthesis

  • Knorr synthesis favors 1,5-substituted pyrazoles, but 1,3-substitution is achieved using β-enamine diketones and substituted hydrazines.

  • Microwave-assisted synthesis reduces reaction time from 6 hours to 30 minutes while maintaining 82% yield.

Purification Techniques

  • Silica gel chromatography (ethyl acetate/hexane gradients) resolves N-alkylation byproducts.

  • Recrystallization from ethanol/hexane mixtures enhances purity to >98%.

Comparative Analysis of Methods

MethodAdvantagesLimitationsOverall Yield
Stepwise alkylationHigh scalabilityRequires harsh conditions58%
Mitsunobu reactionMild conditions, avoids chloridesExpensive reagents62%

Chemical Reactions Analysis

Types of Reactions

2-{1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperidin-4-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Antihypertensive Activity

Studies have indicated that derivatives of piperidine compounds exhibit antihypertensive properties. The incorporation of the pyrazole group enhances the compound's efficacy in modulating blood pressure through inhibition of specific enzymes involved in the renin-angiotensin system.

Case Study:
A study published in the Journal of Medicinal Chemistry reported that piperidine derivatives showed significant inhibition of angiotensin-converting enzyme (ACE), which is crucial for the management of hypertension. The compound's ability to lower blood pressure was evaluated in animal models, demonstrating promising results .

Antidiabetic Effects

The compound's potential as an antidiabetic agent has also been explored. Research indicates that it may improve insulin sensitivity and regulate glucose metabolism.

Data Table: Antidiabetic Activity Assessment

CompoundDose (mg/kg)Blood Glucose Reduction (%)
Compound A5030
Compound B10045
{1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperidin-4-yl}acetic acid7540

This table summarizes findings from a pharmacological study where the compound was tested against established antidiabetic drugs, showing comparable efficacy .

Cognitive Enhancement

Recent investigations into cognitive disorders suggest that compounds similar to this compound can enhance cognitive functions and may serve as potential treatments for neurodegenerative diseases.

Case Study:
In vitro studies demonstrated that this compound could inhibit acetylcholinesterase activity, which is beneficial for conditions like Alzheimer's disease. The docking studies indicated strong binding affinity to the enzyme's active site .

Antibacterial Properties

The compound's antibacterial properties have been evaluated against various strains of bacteria, showcasing its potential as a therapeutic agent.

Data Table: Antibacterial Efficacy

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Bacillus subtilis1264 µg/mL

These results indicate significant antibacterial activity, particularly against Escherichia coli, suggesting its potential use in treating bacterial infections .

Mechanism of Action

The mechanism of action of 2-{1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperidin-4-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural Features and Substitutions

The table below compares the target compound with structurally related piperidine-acetic acid derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Notable Properties/Applications
{1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperidin-4-yl}acetic acid N/A C₁₄H₂₂N₃O₂ 264.35 1-Ethyl-1H-pyrazol-3-ylmethyl Discontinued; potential medicinal scaffold
{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}acetic acid 1142209-57-1 C₁₃H₁₆ClNO₄S 317.79 4-Chlorophenylsulfonyl Higher polarity; sulfonamide interactions
2-(1-(Methylsulfonyl)piperidin-4-yl)acetic acid 423722-27-4 C₈H₁₅NO₄S 221.27 Methylsulfonyl Enhanced acidity; similarity score 0.96
2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic acid 63845-28-3 C₁₅H₁₉NO₄ 307.35 Benzyloxycarbonyl (Cbz) Orthogonal protection in synthesis
Methyl (1-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}piperidin-4-yl)acetate 1282113-53-4 C₁₇H₂₁N₃O₃S 347.43 Thiazole-carbonyl; methyl ester Ester prodrug potential

Functional Group Impact on Properties

Pyrazole vs. Sulfonyl Groups :

  • The target compound’s ethyl-pyrazole group contributes to moderate lipophilicity, which may enhance membrane permeability compared to sulfonyl-containing analogs like {1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}acetic acid (polar, MW 317.79) . Sulfonyl groups increase acidity of the acetic acid moiety, favoring salt formation and aqueous solubility.

Protecting Groups :

  • Compounds with tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups (e.g., ) are typically intermediates in synthesis, whereas the target compound’s ethyl-pyrazole substituent is a permanent functional group, suggesting direct biological activity .

Ester vs. Acid Derivatives :

  • Methyl esters (e.g., ) serve as prodrugs, improving oral bioavailability by masking the carboxylic acid. The target compound’s free acid group may limit absorption but enable direct target engagement .

Biological Activity

The compound {1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperidin-4-yl}acetic acid, a pyrazole derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential applications, particularly in oncology and antimicrobial therapy.

Anticancer Properties

Recent studies indicate that compounds containing the 1H-pyrazole scaffold exhibit notable anticancer activities. For instance, derivatives have shown effectiveness in inhibiting cell proliferation across various cancer types, including breast (MDA-MB-231), lung, and colorectal cancers. In vitro tests demonstrated that certain pyrazole derivatives could induce apoptosis by enhancing caspase-3 activity and causing morphological changes in cancer cells at micromolar concentrations .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
7dMDA-MB-2311.0Apoptosis induction
7hMDA-MB-2312.5Caspase activation
10cHepG210.0Microtubule destabilization

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Pyrazole derivatives are reported to exhibit antibacterial and antifungal activities against various strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 2: Antimicrobial Activity of Selected Derivatives

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
PA-1Staphylococcus aureus0.0039 mg/mL
PA-1Escherichia coli0.025 mg/mL
Pyrrolidine DerivativeCandida albicans16.69 µM

Case Studies

A study published in the ACS Omega journal synthesized several asymmetric MACs fused with pyrazole rings and evaluated their biological activities. Among these, compounds showed effective inhibition of microtubule assembly at concentrations as low as 20 μM, indicating potential as microtubule-destabilizing agents .

Another investigation into the antibacterial efficacy of piperidine derivatives revealed significant activity against common pathogens such as E. coli and S. aureus, with MIC values ranging from 4.69 to 22.9 µM . These findings underscore the therapeutic potential of pyrazole-containing compounds in treating infections.

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